Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridine moiety linked to a piperidine ring, which is further substituted with a tert-butyl ester group.
Mechanism of Action
Target of Action
Compounds with similar structures have shown potential as c-met kinase inhibitors , which play a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on its structural similarity to other triazolo[4,3-a]pyrazine derivatives, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
If it acts as a c-met kinase inhibitor, it could potentially affect pathways related to cell growth and survival .
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting potential cytotoxic effects.
Biochemical Analysis
Biochemical Properties
It is known that triazolopyridines, the class of compounds to which it belongs, can interact with a variety of enzymes and receptors
Cellular Effects
Triazolopyridines have been found to exhibit anti-tumor activity against several cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazolopyridines can bind to different target receptors, potentially influencing enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Triazolopyridines are known to be stable under various conditions .
Dosage Effects in Animal Models
Triazolopyridines have been found to exhibit anti-tumor activity in animal models .
Metabolic Pathways
Triazolopyridines are known to interact with a variety of enzymes and cofactors .
Transport and Distribution
Triazolopyridines are known to interact with a variety of transporters and binding proteins .
Subcellular Localization
Triazolopyridines are known to interact with a variety of cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-hydrazinopyridine with an appropriate aldehyde to form the triazolopyridine core. This intermediate is then reacted with piperidine and tert-butyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: A related compound with similar structural features but different functional groups.
Triazolopyrazine derivatives: Compounds with a similar triazole ring but different heterocyclic systems.
Uniqueness
Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate is unique due to its specific combination of a triazolopyridine core with a piperidine ring and a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-9-6-7-13(12-20)11-15-19-18-14-8-4-5-10-21(14)15/h4-5,8,10,13H,6-7,9,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOSPAYCWCPVRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=NN=C3N2C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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